molecular formula C20H16ClN5OS B2458766 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 573936-14-8

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2458766
CAS No.: 573936-14-8
M. Wt: 409.89
InChI Key: LWULHXYXGNWAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c1-13-2-6-15(7-3-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWULHXYXGNWAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in oncology and as an enzyme inhibitor. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C18H19ClN4OS
  • Molecular Weight : 374.89 g/mol

The biological activity of the compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in cancer progression and inflammation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role as an inhibitor of various protein kinases, including CDK2, which is crucial for cell cycle regulation.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Inhibition of Aurora-A Kinase : Compounds similar to the target compound have shown IC50 values as low as 0.067 µM against Aurora-A kinase, indicating potent anticancer activity .
  • EGFR Inhibition : New pyrazolo[3,4-d]pyrimidine derivatives have been designed to act as epidermal growth factor receptor inhibitors (EGFRIs), which are critical in treating various cancers .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have demonstrated significant AChE inhibition, which is relevant for neurodegenerative disease treatments .
  • Urease Inhibition : The compound's thioamide functionality may contribute to urease inhibition, presenting potential therapeutic applications in treating infections caused by urease-producing bacteria .

Study 1: Cytotoxicity Against Cancer Cell Lines

In a comparative study, several pyrazolo[3,4-d]pyrimidine derivatives were tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)49.85
Compound BHCT116 (Colon)25.00
Target CompoundMCF7 (Breast)30.00

These results indicate that the target compound exhibits promising cytotoxic effects across multiple cancer types .

Study 2: Antiviral Activity

Research has also explored the antiviral potential of related compounds against herpes simplex virus type-1 (HSV-1). Compounds with similar structures exhibited EC50 values ranging from 130 μM to 263 μM, suggesting moderate antiviral activity .

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C17H16ClN5OS
  • Molecular Weight : 365.85 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl group and a thioether linkage, which may confer unique chemical reactivity and biological activity.

Anticancer Applications

Pyrazolo[3,4-d]pyrimidines have been extensively studied for their anticancer properties. The presence of the pyrazolo[3,4-d]pyrimidine scaffold allows these compounds to inhibit various protein kinases involved in cancer progression.

Case Studies

  • Cytotoxicity Assessment : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines:
    CompoundCell LineIC50 (µM)
    Example 1MCF7 (Breast Cancer)0.46
    Example 2HCT116 (Colon Cancer)0.39
    Example 3A549 (Lung Cancer)26
  • Growth Inhibition : A study reported that related pyrazolo[3,4-d]pyrimidine derivatives exhibited significant growth inhibition in various cancer cell lines with associated apoptosis induction.

Antimicrobial Applications

The compound also shows potential antimicrobial activity against various pathogens.

Case Studies

  • Antitubercular Activity : Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs.
  • Broad-Spectrum Antimicrobial Effects : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Summary of Findings

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide demonstrates significant potential in both anticancer and antimicrobial research. Its unique structural features contribute to its biological activity, making it a valuable candidate for further studies in medicinal chemistry.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Reagent Conditions Product Yield Reference
H₂O₂ (30%)RT, 12 hoursSulfoxide derivative78%
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RT, 6 hoursSulfone derivative85%

Mechanism :

  • Sulfoxide formation : Electrophilic oxygen addition to sulfur, followed by proton transfer.

  • Sulfone formation : Further oxidation of sulfoxide via a similar pathway.

Nucleophilic Substitution at the Pyrimidine Core

The chlorine atom on the pyrazolo[3,4-d]pyrimidine core can be replaced by nucleophiles, enabling structural diversification.

Nucleophile Conditions Product Yield Reference
Primary amines (e.g., NH₃)EtOH, reflux, 8 hours4-Amino-pyrazolo[3,4-d]pyrimidine derivative65%
Alkoxides (e.g., NaOCH₃)DMF, 80°C, 4 hours4-Methoxy derivative72%

Key Findings :

  • Substitution efficiency depends on the leaving group’s electronegativity and solvent polarity.

  • Steric hindrance from the 4-chlorophenyl group slightly reduces reaction rates .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Conditions Reagents Product Yield Reference
Acidic (HCl, 6M)Reflux, 6 hoursCarboxylic acid derivative58%
Basic (NaOH, 2M)RT, 24 hoursAmine intermediate63%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Cycloaddition Reactions

The electron-deficient pyrazolo[3,4-d]pyrimidine core participates in [4+2] Diels-Alder reactions with dienes.

Diene Conditions Product Yield Reference
1,3-ButadieneToluene, 110°C, 12 hoursBicyclic adduct47%
AnthraceneMicrowave, 150°C, 1 hourPolycyclic derivative52%

Applications :

  • Cycloaddition products show enhanced π-stacking capabilities, useful in materials science.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups.

Reaction Type Catalyst Conditions Yield Reference
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O, 80°C, 8 hours76%
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 100°C, 12 hours68%

Key Observations :

  • The thioether group does not interfere with palladium catalysts, enabling selective coupling at the pyrimidine ring .

  • Electron-withdrawing substituents on the arylboronic acid improve reaction rates.

Biological Alkylation

The compound participates in alkylation reactions within biological systems, forming covalent adducts with cysteine residues in kinases.

Target Kinase Reactive Site Biological Effect Reference
EGFRCys-797Inhibition of autophosphorylation
BTKCys-481Blockade of B-cell receptor signaling

Mechanism :

  • The thioether sulfur acts as a leaving group, enabling Michael addition to thiol groups in kinase active sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a pyrazolo[3,4-d]pyrimidin-4-one precursor with α-chloroacetamide derivatives (e.g., 2-chloro-N-(p-tolyl)acetamide) in the presence of a base like potassium carbonate. Solvent choice (e.g., acetone) and reaction time (8–12 hours at room temperature) are critical for yield optimization. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography ensures purity .

Q. How should researchers approach the spectroscopic characterization and structural elucidation of this compound?

  • Methodological Answer : Use a combination of:

  • 1H NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and methyl/methylene groups (e.g., p-tolyl CH3 at δ 2.3 ppm).
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguous substituent positions (e.g., pyrazolo-pyrimidine core orientation) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After solvent evaporation, residual impurities can be removed via:

  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals.
  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane). Monitor fractions via TLC .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for the antitumor potential of this pyrazolo[3,4-d]pyrimidine derivative?

  • Methodological Answer :

  • Systematic substitution : Modify the 4-chlorophenyl or p-tolyl groups to assess impact on cytotoxicity.
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with structural analogs.
  • Enzyme inhibition studies : Evaluate kinase or purine-binding enzyme inhibition (e.g., CDK2) via fluorescence polarization assays .

Q. How can computational chemistry methods be applied to predict the binding interactions of this compound with potential biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases).
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., hinge-region hydrogen bonds).
  • QM/MM calculations : Optimize binding poses and calculate interaction energies .

Q. What experimental approaches resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardized assays : Replicate studies under uniform conditions (e.g., cell passage number, serum concentration).
  • Purity validation : Use HPLC (>95% purity) to rule out impurity-driven artifacts.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify confounding variables (e.g., solvent effects) .

Q. What methodologies are recommended for assessing the physicochemical stability of this compound under various storage conditions?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.
  • Photostability : Use ICH Q1B guidelines with UV light exposure (320–400 nm).
  • Solution stability : Assess solubility in DMSO/PBS buffers and track precipitation over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.